molecular formula C6H14O2S B14128674 2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane CAS No. 3359-71-5

2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane

Cat. No.: B14128674
CAS No.: 3359-71-5
M. Wt: 150.24 g/mol
InChI Key: SEIFYNNOMSTCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfanyl group bonded to an isopropyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane typically involves the reaction of propan-2-ol with sulfur-containing reagents under controlled conditions. One common method includes the reaction of propan-2-ol with sulfur dichloride in the presence of a base, followed by the addition of an isopropylating agent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives. Common reagents and conditions for these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions include sulfoxides, sulfones, and thiols.

Scientific Research Applications

2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Similar compounds to 2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane include:

    2-({[(Propan-2-yl)oxy]sulfanyl}oxy)ethane: This compound has a similar structure but with an ethane backbone instead of propane.

    2-({[(Propan-2-yl)oxy]sulfanyl}oxy)butane: This compound features a butane backbone, offering different chemical properties.

    2-({[(Propan-2-yl)oxy]sulfanyl}oxy)pentane: With a pentane backbone, this compound exhibits unique reactivity compared to its shorter-chain counterparts. The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.

Properties

CAS No.

3359-71-5

Molecular Formula

C6H14O2S

Molecular Weight

150.24 g/mol

IUPAC Name

2-propan-2-yloxysulfanyloxypropane

InChI

InChI=1S/C6H14O2S/c1-5(2)7-9-8-6(3)4/h5-6H,1-4H3

InChI Key

SEIFYNNOMSTCRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OSOC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.